REACTION_CXSMILES
|
C([BH3-])#N.[Na+].[CH2:5]1[N:10]2C3CCNCC=3[C:13]3=[CH:14][CH:15]=[CH:16][C:8](=[C:9]23)[O:7][CH2:6]1.Cl.[OH-].[Na+]>FC(F)(F)C(O)=O>[O:7]1[C:8]2[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=2[N:10]=[CH:5][CH2:6]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
1,2,7,8,9,10-hexahydropyrido[3', 4': 4,5]pyrrolo[1,2,3-de][1,4]benzoxazine
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1COC2=C3N1C1=C(C3=CC=C2)CNCC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
to a well-stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
It is then cooled
|
Type
|
EXTRACTION
|
Details
|
extracted thrice with chloroform
|
Type
|
WASH
|
Details
|
The combined chloroform extracts are washed thoroughly with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
to furnish a crystalline solid which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
O1CC=NC2=C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |